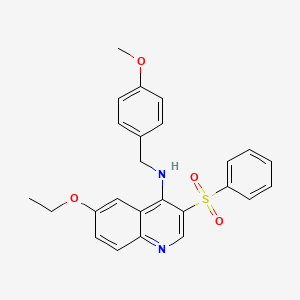

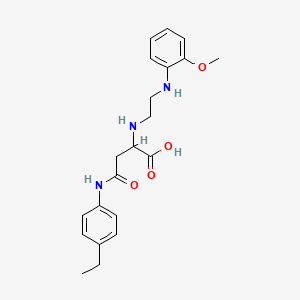

(3Z)-3-methoxyimino-1-phenylindol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions of the reaction (temperature, pressure, catalysts), and the yield of the product .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the lengths and types of chemical bonds .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility in various solvents, and reactivity with common chemicals .Wissenschaftliche Forschungsanwendungen

Structural Investigations and Synthesis:

- (3Z)-3-methoxyimino-1-phenylindol-2-one has been involved in structural investigations, such as the synthesis of related azetidinone isomers and their analysis through X-ray diffraction to understand their crystal structure, as seen in the research of compounds like 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones (Gluziński et al., 1991).

Antimicrobial and Fungicidal Activities:

- Studies have been conducted to investigate the antimicrobial properties of compounds involving (3Z)-3-methoxyimino-1-phenylindol-2-one derivatives. For instance, research on 3-aminoxy-(E)-2-methoxyiminopropionyl penicillins and cephalosporins evaluated their activity against various bacterial strains, though they generally exhibited lower activity than their corresponding phenylacetyl derivatives (Balsamo et al., 1990).

Inhibition of Tubulin Polymerization:

- Derivatives of (3Z)-3-methoxyimino-1-phenylindol-2-one have been tested for their ability to inhibit tubulin polymerization, a key target in cancer therapy. Studies on methoxy-substituted 3-formyl-2-phenylindoles showed significant activity in disrupting microtubule assembly, which is crucial in the proliferation of cancer cells (Gastpar et al., 1998).

Synthesis of Novel Molecules with Potential Biological Activities:

- Research efforts have also focused on the synthesis of novel molecules containing the (3Z)-3-methoxyimino-1-phenylindol-2-one moiety, aiming to explore their potential biological activities. Examples include the creation of novel 1-aryl-3-oxypyrazoles with a Z-configuration methyl 2-(methoxyimino) acetate moiety, which displayed moderate fungicidal activity against specific fungal strains (Liu et al., 2014).

Wirkmechanismus

Target of Action

The primary target of (3Z)-3-methoxyimino-1-phenylindol-2-one, also known as compound 3z, is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This receptor is often targeted in cancer therapies due to its role in tumor growth and metastasis.

Mode of Action

Compound 3z interacts with VEGFR-2, inhibiting its function . This interaction results in a decrease in angiogenesis, thereby limiting the supply of oxygen and nutrients to tumor cells. The inhibition of VEGFR-2 by compound 3z is dose-dependent, meaning the degree of inhibition increases with the concentration of the compound .

Biochemical Pathways

It is known that the compound interferes with the vegf/vegfr-2 signaling pathway, which is crucial for angiogenesis . By inhibiting this pathway, compound 3z disrupts the growth and proliferation of tumor cells.

Pharmacokinetics

Pharmacokinetic models suggest that the compound’s bioavailability would be influenced by factors such as its absorption rate, distribution throughout the body, metabolism by enzymes, and rate of excretion .

Result of Action

The primary result of compound 3z’s action is its potent antitumor activity . It has been found to inhibit the growth of various cancer cell lines, including lung carcinoma (A549), gastric carcinoma (BGC-823), murine colon carcinoma (CT-26), liver carcinoma (Bel-7402), and breast carcinoma (MCF-7) cells . In addition, compound 3z has demonstrated significant antiproliferative activity, in some cases greater than that of cisplatin, a commonly used chemotherapy drug .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3Z)-3-methoxyimino-1-phenylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-16-14-12-9-5-6-10-13(12)17(15(14)18)11-7-3-2-4-8-11/h2-10H,1H3/b16-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYMNUAKPZDRPQ-PEZBUJJGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-3-methoxyimino-1-phenylindol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447099.png)

![(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2447102.png)

![6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2447105.png)

methanone oxime](/img/structure/B2447108.png)

![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2447110.png)

![Tert-butyl (4aR,8aS)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate](/img/structure/B2447117.png)

![5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2447119.png)